molecular formula C12H12O3 B13519431 4-(4-Methylphenyl)oxane-2,6-dione CAS No. 91963-20-1

4-(4-Methylphenyl)oxane-2,6-dione

Katalognummer: B13519431
CAS-Nummer: 91963-20-1
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: IYPYPJZEUSLPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylphenyl)oxane-2,6-dione is a chemical compound with the molecular formula C12H12O3 It is known for its unique structure, which includes an oxane ring substituted with a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)oxane-2,6-dione typically involves the reaction of 4-methylbenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)oxane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound can be converted to 4-(4-methylphenyl)oxane-2,6-dicarboxylic acid.

    Reduction: The reduction product is 4-(4-methylphenyl)oxane-2,6-diol.

    Substitution: Halogenated derivatives such as 4-(4-bromomethylphenyl)oxane-2,6-dione.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenyl)oxane-2,6-dione has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The compound can penetrate biological membranes and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methoxyphenyl)oxane-2,6-dione
  • 4-(4-Chlorophenyl)oxane-2,6-dione
  • 4-(4-Nitrophenyl)oxane-2,6-dione

Uniqueness

4-(4-Methylphenyl)oxane-2,6-dione is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Eigenschaften

CAS-Nummer

91963-20-1

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

4-(4-methylphenyl)oxane-2,6-dione

InChI

InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)10-6-11(13)15-12(14)7-10/h2-5,10H,6-7H2,1H3

InChI-Schlüssel

IYPYPJZEUSLPNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.